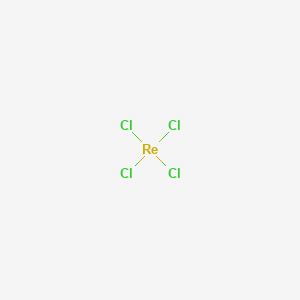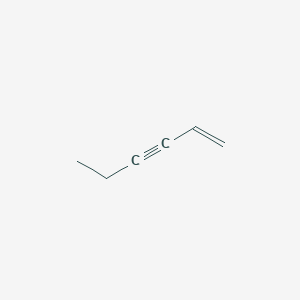
チエタン 1-オキシド
説明
Thietane 1-oxide, also known as trimethylene sulfoxide or thietane S-oxide, is a four-membered sulfur-containing heterocycle with the molecular formula C₃H₆OS. This compound is characterized by a three-carbon ring with a sulfur atom and an oxygen atom bonded to the sulfur. Thietane 1-oxide is known for its unique ring strain and reactivity, making it a valuable compound in various chemical and industrial applications .
科学的研究の応用
Thietane 1-oxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology and Medicine: Thietane 1-oxide and its derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Thietane 1-oxide can be synthesized through several methods:
Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds under light to form thietane rings.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller sulfur-containing rings into thietane rings.
Industrial Production Methods: Industrial production of thietane 1-oxide typically involves the large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: Thietane 1-oxide can undergo oxidation to form thietane 1,1-dioxide using peracids or hydrogen peroxide.
Reduction: Reduction reactions can convert thietane 1-oxide back to thietane or other sulfur-containing compounds.
Substitution: Thietane 1-oxide can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide in acetic acid.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Thietane 1,1-dioxide.
Reduction: Thietane or other sulfur-containing derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
作用機序
The mechanism of action of thietane 1-oxide involves its reactivity due to ring strain and the presence of the sulfoxide group. The sulfur atom in the ring can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
類似化合物との比較
Thiirane (ethylene sulfide): A three-membered sulfur-containing ring with similar reactivity due to ring strain.
Oxetane: A four-membered oxygen-containing ring, analogous to thietane but with oxygen instead of sulfur.
Azetidine: A four-membered nitrogen-containing ring, similar in structure but with nitrogen instead of sulfur.
Uniqueness of Thietane 1-oxide: Thietane 1-oxide is unique due to its combination of ring strain and the presence of both sulfur and oxygen atoms. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses and industrial applications .
特性
IUPAC Name |
thietane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c4-5-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINSRDSEEGBTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157099 | |
| Record name | Thietane, 1-oxide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 31.5 deg C; [ChemIDplus] | |
| Record name | 1,3-Propanesulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13153-11-2 | |
| Record name | Trimethylene sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thietane oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thietane 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thietane, 1-oxide (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda4-thietan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETANE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZH7KB8N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structure of thietane 1-oxide, and what are its key spectroscopic characteristics?
A1: Thietane 1-oxide is a four-membered heterocycle containing one sulfur atom and one oxygen atom. The oxygen atom is bonded to the sulfur, forming a sulfoxide group. Its molecular formula is C3H6OS, and its molecular weight is 90.14 g/mol.
- Carbon-13 NMR: The chemical shifts of the α- and β-carbon atoms in thietane 1-oxides are sensitive to the nature of the substituents on the ring. This allows for the differentiation of cis and trans isomers, as the β-carbon atom in the trans isomer experiences a greater downfield shift. []
- Computational NMR: DFT geometry optimizations and GIAO NMR calculations can be used to predict the NMR spectra of thietane 1-oxide stereoisomers, aiding in structure determination. []
Q2: How can thietane 1-oxide be functionalized, and what is the stereochemical outcome?
A2: Thietane 1-oxide can be functionalized through a lithiation/electrophilic trapping sequence. [, ] This process involves deprotonation of the thietane 1-oxide at the C2 position using a strong base like LDA, followed by reaction with an electrophile. This method allows for the synthesis of both mono (C2 substituted) and doubly (C2, C4 disubstituted) functionalized thietanes. The lithiation step is stereoselective, and the overall process can be used to introduce substituents with control over stereochemistry at the C2 and C4 positions. []
Q3: What are some interesting chemical transformations involving thietane 1-oxide?
A3: Thietane 1-oxide can undergo thermal decomposition to yield acrolein via the intermediate 3-mercaptopropanal. [] This process involves the loss of hydrogen sulfide and is believed to proceed through a 1,2-oxathiolane intermediate, which is in equilibrium with thietane 1-oxide. []
Q4: How stable is thietane 1-oxide under different conditions?
A4: The stability of thietane 1-oxide is influenced by the nature and position of substituents on the ring. For example, 3-substituted thietane 1-oxides can undergo equilibration between cis and trans isomers, with the equilibrium position being influenced by the substituent. []
Q5: Are there any computational studies investigating thietane 1-oxide derivatives?
A5: Yes, computational chemistry has been employed to study thietane 1-oxide derivatives. For example, DFT calculations have been used to investigate the conformational preferences of 3-substituted thietane 1-oxides. [] These studies help to understand the structural features and reactivity of these compounds.
Q6: What analytical techniques are typically used to characterize and study thietane 1-oxide and its derivatives?
A6: Several analytical methods are employed for studying thietane 1-oxide and its derivatives:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)





![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)
